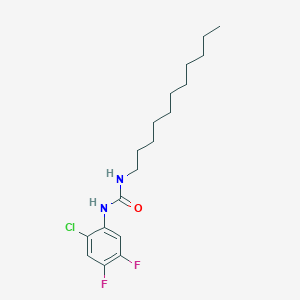![molecular formula C17H16BrN3O2 B15018787 2-Bromo-N-({N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018787.png)
2-Bromo-N-({N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with the molecular formula C17H16BrN3O This compound is characterized by the presence of a bromine atom, a benzamide group, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with hydrazine to form the hydrazinecarbonyl derivative. The final step involves the condensation of this derivative with 1-phenylethylidene to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Condensation Reactions: The hydrazinecarbonyl group can participate in condensation reactions with various aldehydes and ketones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Typically involve aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while condensation reactions can form hydrazones or hydrazides.
Scientific Research Applications
2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and hydrazinecarbonyl group may play crucial roles in its activity, potentially involving interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: A simpler compound with similar structural features but lacking the hydrazinecarbonyl and phenylethylidene groups.
N-Phenylethylidenehydrazinecarboxamide: Shares the hydrazinecarbonyl and phenylethylidene groups but lacks the bromine atom.
Uniqueness
2-Bromo-N-({N’-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the combination of its bromine atom, benzamide group, and hydrazinecarbonyl moiety
Properties
Molecular Formula |
C17H16BrN3O2 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
2-bromo-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C17H16BrN3O2/c1-12(13-7-3-2-4-8-13)20-21-16(22)11-19-17(23)14-9-5-6-10-15(14)18/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-12+ |
InChI Key |
IHZIOZXMKSPSKO-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Br)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B15018706.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018709.png)
![N'-[(E)-[5-(Morpholin-4-YL)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B15018719.png)

![N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B15018733.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15018746.png)
![4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate](/img/structure/B15018754.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018758.png)
![3-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B15018761.png)
![3-(4-chlorophenyl)-4-(4-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15018762.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15018779.png)
![2-[2-(prop-2-en-1-yl)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15018780.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]imidazo[1,2-a]pyridin-3-amine](/img/structure/B15018784.png)
